molecular formula C8H6N4S B1398555 1H-Pyrazolo[3,4-f]benzothiazol-6-amine CAS No. 42783-08-4

1H-Pyrazolo[3,4-f]benzothiazol-6-amine

Cat. No. B1398555
CAS RN: 42783-08-4
M. Wt: 190.23 g/mol
InChI Key: SURJGSWHTDOCDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, six novel pyrazolo-benzothiazole analogues were systematically planned and synthesized . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine consists of a pyrazole ring fused with a benzothiazole ring .


Chemical Reactions Analysis

In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Physical And Chemical Properties Analysis

The molecular formula of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is C8H6N4S, and its molecular weight is 190.23 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of New Derivatives : A simple route for the synthesis of pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b]benzothiazole derivatives, demonstrating the versatility of 1H-pyrazolo[3,4-f]benzothiazol-6-amine in producing compounds with potential biological significance, has been explored (Sayed, Khalil, & Raslan, 2012).
  • Combinatorial Synthesis for High Regioselectivity : The compound's use in the synthesis of pyrazoloquinoline and pyrazoloacridine derivatives through a three-component reaction highlights its ability to achieve high yields and regioselectivity (Chen et al., 2013).

Biological Activities

  • Antimicrobial Properties : Compounds synthesized from 1H-pyrazolo[3,4-f]benzothiazol-6-amine have demonstrated active antibacterial and antifungal properties, indicating its potential in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).
  • Anti-inflammatory and Antioxidant Agents : Certain derivatives have shown promising anti-inflammatory and antioxidant activities, suggesting potential therapeutic applications in these areas (Shankar et al., 2017).

Synthesis of Novel Structures

  • Formation of Spiro Compounds : The compound is instrumental in synthesizing spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, exemplifying its role in creating novel and complex heterocyclic structures (Dong & Wang, 2016).
  • Generation of Fused Hexacyclic Structures : It has been used in a copper(I) iodide catalyzed reaction to create fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones, demonstrating its utility in advanced synthetic chemistry (Zhang et al., 2014).

Future Directions

While specific future directions for 1H-Pyrazolo[3,4-f]benzothiazol-6-amine were not found in the search results, research on related pyrazolo-benzothiazole derivatives suggests potential applications in the treatment of diseases such as Alzheimer’s .

properties

IUPAC Name

1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJGSWHTDOCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC3=C1SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722006
Record name 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-f]benzothiazol-6-amine

CAS RN

42783-08-4
Record name 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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